Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate
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Overview
Description
“Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with an ethyl group at the 5-position, a phenyl group at the 3-position, and a carboxylate group at the 4-position . The ethyl group at the 5-position is further substituted with a hydroxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the isoxazole ring and its substituents. The presence of the oxygen and nitrogen atoms in the ring, along with the hydroxyethyl and carboxylate groups, would likely result in a polar molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The isoxazole ring might undergo reactions typical of heterocycles, while the hydroxyethyl and carboxylate groups could participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and the aromatic ring might impact its solubility, melting point, boiling point, and other properties .
Scientific Research Applications
Photochemical Reactions
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been extensively studied for its photochemical behaviors. When photolyzed in various alcohols and amines, it produces two major types of products: methanetricarboxylic acid derivatives and 2-alkoxy-3-phenylaminoacrylates, indicating its potential use in photochemical synthesis and reactions (Ang & Prager, 1992).
Synthesis of Isoxazole Derivatives
Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate was synthesized efficiently and is a precursor for various isoxazole derivatives, which are important for biomimetic synthesis of complex organic compounds like α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(1-hydroxyethyl)-3-phenyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-14(17)11-12(10-7-5-4-6-8-10)15-19-13(11)9(2)16/h4-9,16H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFBHEQTMKDXIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1-hydroxyethyl)-3-phenylisoxazole-4-carboxylate |
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